molecular formula C17H12BrClN2O3S B2447768 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-82-6

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2447768
CAS No.: 865197-82-6
M. Wt: 439.71
InChI Key: NSGMHSXBTRSWTA-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its complex structure, which includes a bromobenzoyl group, a chlorobenzo[d]thiazole moiety, and a methyl acetate group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Bromobenzoyl Group: The next step involves the introduction of the bromobenzoyl group through a Friedel-Crafts acylation reaction. This reaction typically uses a bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-(2-((2-chlorobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Uniqueness

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of the bromobenzoyl and chlorobenzo[d]thiazole moieties provides a unique structural framework that can be fine-tuned for various applications.

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMHSXBTRSWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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